molecular formula C22H17N5S B12222633 5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B12222633
M. Wt: 383.5 g/mol
InChI Key: SDAFAVVXBKIXBD-UHFFFAOYSA-N
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Description

5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material, 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline, is synthesized from anthranilic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with the replication of viruses . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Phenylethyl)sulfanyl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of a triazole ring fused with a quinazoline ring, along with the presence of a phenylethylsulfanyl group

Properties

Molecular Formula

C22H17N5S

Molecular Weight

383.5 g/mol

IUPAC Name

5-(2-phenylethylsulfanyl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H17N5S/c1-2-7-16(8-3-1)12-14-28-22-24-19-11-5-4-10-18(19)21-25-20(26-27(21)22)17-9-6-13-23-15-17/h1-11,13,15H,12,14H2

InChI Key

SDAFAVVXBKIXBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5

Origin of Product

United States

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